![molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8](/img/structure/B2820414.png)

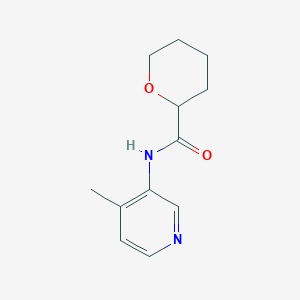

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

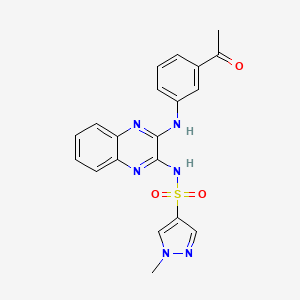

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been widely studied due to their broad range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrimidine ring. For example, the presence of electron-donating substituents at position 4 can significantly affect the reactivity of the molecule .Wissenschaftliche Forschungsanwendungen

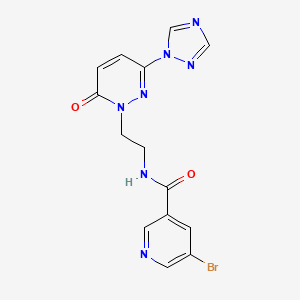

Anticancer Properties

Kyselakyrin has demonstrated promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inducing apoptosis (programmed cell death) and inhibiting cancer cell proliferation. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic use .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and neurodegenerative conditions. Kyselakyrin has shown anti-inflammatory effects by modulating key inflammatory pathways. Its ability to suppress pro-inflammatory cytokines and enzymes makes it an interesting candidate for drug development .

Antioxidant Properties

Oxidative stress contributes to aging, cardiovascular diseases, and neurodegenerative disorders. Kyselakyrin exhibits antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Researchers are exploring its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound’s unique structure suggests possible interactions with neuronal receptors. Studies have indicated neuroprotective properties, including enhancing neuronal survival and reducing neuroinflammation. Investigating its role in neurodegenerative diseases like Alzheimer’s and Parkinson’s is an ongoing area of research .

Antimicrobial Activity

Kyselakyrin displays antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to conventional antibiotics. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .

Synthetic Applications

Beyond its biological activities, Kyselakyrin serves as a valuable synthetic intermediate. Researchers have utilized it to construct more complex heterocyclic compounds. Its adaptable structure allows for diverse modifications, making it a versatile building block in organic synthesis .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as chromeno[2,3-d]pyrimidine derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, including DNA replication and cell proliferation .

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes in cellular processes . For instance, similar compounds have been reported to disrupt DNA replication, thereby inhibiting bacterial and cancer cell proliferation .

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be inferred that the compound might affect pathways related to cell proliferation and dna replication .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .

Safety and Hazards

Zukünftige Richtungen

The study of pyrido[2,3-d]pyrimidines is a rapidly growing area of research due to their wide range of biological activities . Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and the optimization of their properties for therapeutic applications .

Eigenschaften

IUPAC Name |

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORABKCSBBZNNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B2820335.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)